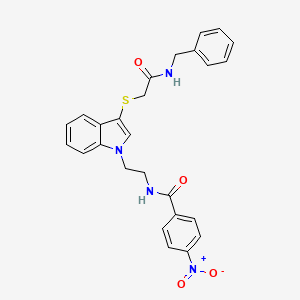
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its protective effects on pancreatic β-cells, alongside relevant data, case studies, and research findings.
Molecular Structure and Properties
The compound has the molecular formula C26H24N4O4S and a molecular weight of 488.56 g/mol. Its structure includes:
- Benzylamino group
- Indole moiety
- Thioether linkage
- Nitrobenzamide component
These structural features contribute to its biological activity, particularly in interactions with proteins and enzymes relevant to various therapeutic applications.
Research indicates that compounds similar to this compound exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. The indole and benzamide structures facilitate interactions that may enhance the compound's efficacy against specific diseases, particularly those related to metabolic dysfunctions.
1. Protective Effects on Pancreatic β-cells
A study demonstrated that derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide could protect pancreatic β-cells from ER stress-induced dysfunction. The compound showed maximal activity at 100% with an EC50 value of 0.1±0.01μM, indicating potent protective effects against cell death induced by stressors like tunicamycin (Tm) .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| Compound 1 | 97 | 6 ± 1 |
This data highlights the potential for developing new therapeutic agents targeting diabetes-related complications.
2. Interaction with Biological Targets
The compound's thioether group may enhance its reactivity and binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions. Molecular docking studies are recommended to further elucidate these mechanisms of action, which could lead to identifying specific therapeutic applications .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that can be optimized through temperature control and solvent selection to improve yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds .
Propiedades
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-25(28-16-19-6-2-1-3-7-19)18-35-24-17-29(23-9-5-4-8-22(23)24)15-14-27-26(32)20-10-12-21(13-11-20)30(33)34/h1-13,17H,14-16,18H2,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUQWOZTPDFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














